molecular formula C6H10O6 B13805054 2,5-Anhydrogluconic acid CAS No. 52993-96-1

2,5-Anhydrogluconic acid

Katalognummer: B13805054
CAS-Nummer: 52993-96-1
Molekulargewicht: 178.14 g/mol
InChI-Schlüssel: UDQPBAKZZSWNSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetrahydro-3,4-dihydroxy-5-(hydroxymethyl)-2-furancarboxylic acid is a compound of significant interest in various scientific fields It is a derivative of furan, a heterocyclic organic compound, and is known for its unique chemical structure that includes multiple hydroxyl groups and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydro-3,4-dihydroxy-5-(hydroxymethyl)-2-furancarboxylic acid typically involves the dehydration of glucose. This process can be catalyzed by acids such as p-toluenesulfonic acid and metal chlorides. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (around 120°C) under atmospheric pressure .

Industrial Production Methods

Industrial production of this compound often involves the use of biomass as a starting material. The conversion of biomass to 5-hydroxymethylfurfural (HMF) is a key step, which can then be further processed to obtain tetrahydro-3,4-dihydroxy-5-(hydroxymethyl)-2-furancarboxylic acid. The use of biphasic solvents has been shown to improve the yield and selectivity of HMF, making the process more efficient for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

Tetrahydro-3,4-dihydroxy-5-(hydroxymethyl)-2-furancarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various furan derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals .

Wissenschaftliche Forschungsanwendungen

Tetrahydro-3,4-dihydroxy-5-(hydroxymethyl)-2-furancarboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of tetrahydro-3,4-dihydroxy-5-(hydroxymethyl)-2-furancarboxylic acid involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups allow it to form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of oxidative stress pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other furan derivatives such as 5-hydroxymethylfurfural (HMF) and 2,5-furandicarboxylic acid. These compounds share structural similarities but differ in their functional groups and reactivity .

Uniqueness

Tetrahydro-3,4-dihydroxy-5-(hydroxymethyl)-2-furancarboxylic acid is unique due to its multiple hydroxyl groups and carboxylic acid functionality, which provide it with distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

52993-96-1

Molekularformel

C6H10O6

Molekulargewicht

178.14 g/mol

IUPAC-Name

3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carboxylic acid

InChI

InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(12-2)6(10)11/h2-5,7-9H,1H2,(H,10,11)

InChI-Schlüssel

UDQPBAKZZSWNSE-UHFFFAOYSA-N

Kanonische SMILES

C(C1C(C(C(O1)C(=O)O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.